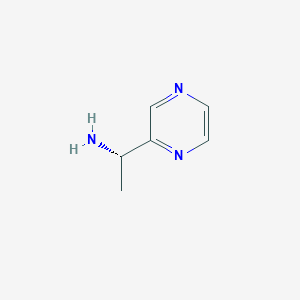

(1S)-1-(pyrazin-2-yl)ethan-1-amine

Description

Significance of Chiral Amines as Versatile Synthons in Modern Organic Chemistry

Chiral amines are organic compounds that hold a position of prominence in the field of stereoselective organic synthesis. youtube.com They are characterized by the presence of a stereogenic center, which is a carbon atom attached to four different substituents, with one of them being an amino group (-NH2). This structural feature makes them non-superimposable on their mirror images, a property known as chirality. The two mirror-image forms, called enantiomers, can exhibit markedly different biological activities. mdpi.com

In the realm of synthetic chemistry, chiral amines are indispensable tools and are often referred to as "synthons," which are idealized fragments of a molecule used in retrosynthetic analysis. Their significance stems from several key applications:

Chiral Building Blocks: Enantiomerically pure amines are frequently incorporated into the final structure of a target molecule. A significant portion of pharmaceuticals, estimated to be around 40-45%, contain a chiral amine fragment within their core structure. nih.gov Similarly, about 20% of agrochemicals feature a chiral amine moiety, highlighting their widespread importance.

Chiral Auxiliaries: Chiral amines can be temporarily attached to a non-chiral substrate to guide a subsequent chemical reaction, inducing stereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered, having served its purpose of controlling the stereochemical outcome of the reaction.

Resolving Agents: In cases where a racemic mixture (an equal mixture of both enantiomers) is produced, chiral amines can be used to separate the two enantiomers. They react with the racemic mixture to form diastereomers, which have different physical properties and can be separated by techniques such as crystallization or chromatography.

Chiral Catalysts and Ligands: The nitrogen atom of a chiral amine can coordinate to a metal center, forming a chiral catalyst. These catalysts are instrumental in asymmetric catalysis, a powerful strategy for producing enantiomerically enriched compounds.

The demand for enantiomerically pure amines has spurred the development of innovative and sustainable synthetic methods for their preparation, including asymmetric catalysis and biocatalysis. nih.govnih.gov

Research Landscape of Pyrazine-Containing Scaffolds in Advanced Organic Synthesis

Pyrazine (B50134) is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a cornerstone in the design and synthesis of a vast array of functional molecules. mdpi.combldpharm.com Pyrazine-containing scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.

The research landscape for pyrazine derivatives is extensive and multifaceted, with applications spanning several key areas:

Medicinal Chemistry: The pyrazine ring is a common feature in numerous natural products and clinically approved drugs. mdpi.com These compounds exhibit a wide spectrum of pharmacological activities. The World Health Organization's Model List of Essential Medicines includes several drugs containing a pyrazine scaffold, such as pyrazinamide (B1679903) (an anti-tuberculosis agent), bortezomib (B1684674) (an anti-cancer drug), and amiloride (B1667095) (a diuretic). mdpi.com

Catalysis: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating with metal ions to form catalysts. These catalysts are employed in various organic transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions. smolecule.com

Materials Science: The unique electronic properties of the pyrazine ring make it a valuable component in the development of new materials, such as organic light-emitting diodes (OLEDs) and solar cells.

The synthesis of pyrazine derivatives is an active area of research, with chemists continuously developing new and efficient methods to construct and functionalize this important heterocyclic system. These methods range from classical condensation reactions to modern transition metal-catalyzed cross-coupling reactions. smolecule.com

Contextualization of (1S)-1-(pyrazin-2-yl)ethan-1-amine as a Key Chiral Building Block and Intermediate

This compound is a chiral molecule that combines the key features of both a chiral amine and a pyrazine scaffold. Its structure consists of a pyrazine ring attached to an ethylamine (B1201723) group, with the stereogenic center located at the carbon atom bonded to both the pyrazine ring and the amino group. This specific enantiomer, with the (S)-configuration, is a valuable chiral building block in organic synthesis.

The utility of this compound stems from the synergistic combination of its constituent parts:

The chiral amine group provides a handle for stereoselective transformations and for introducing nitrogen into a target molecule in a spatially defined manner.

The pyrazine ring imparts specific electronic and steric properties and can engage in various chemical reactions, allowing for further molecular elaboration. It is also a key pharmacophore in many bioactive molecules.

As a key intermediate, this compound serves as a starting material for the synthesis of more complex molecules. For instance, it can be used in the preparation of imidazo[1,2-a]pyrazines, a class of compounds that have been identified as potential inhibitors of enzymes like VirB11 ATPase, which is crucial for the virulence of bacteria such as Helicobacter pylori. The synthesis of such derivatives often involves the reaction of the amine group with other reagents to build up the final heterocyclic system.

While extensive literature detailing the specific applications of this compound is still emerging, its structural similarity to other well-studied chiral heteroaromatic amines, such as (1S)-1-(pyridin-2-yl)ethan-1-amine, suggests a broad potential for its use in asymmetric synthesis and medicinal chemistry. The synthesis of such chiral amines can be achieved through various methods, including the use of chiral auxiliaries or chemoenzymatic processes that offer a green and efficient route to the enantiomerically pure compound. youtube.comresearchgate.net The commercial availability of this compound further enhances its utility as a readily accessible chiral building block for research and development.

Below are tables detailing the properties of this compound and a summary of the types of compounds it can be used to synthesize.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| CAS Number | 1270172-56-9 |

| Appearance | Varies (often a liquid or low-melting solid) |

| Chirality | (S)-enantiomer |

Table 2: Synthetic Applications of this compound as a Chiral Building Block

| Product Class | Synthetic Utility | Potential Applications |

| Imidazo[1,2-a]pyrazines | Serves as the chiral amine source for the construction of the fused heterocyclic system. | Enzyme inhibitors (e.g., ATPase inhibitors), potential antibacterial agents. |

| Substituted Pyrazines | The amine group can be modified or used as a directing group for reactions on the pyrazine ring. | Medicinal chemistry, agrochemicals, materials science. |

| Chiral Ligands | Can be derivatized to form chiral ligands for asymmetric catalysis. | Enantioselective synthesis of a wide range of chemical products. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

(1S)-1-pyrazin-2-ylethanamine |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3/t5-/m0/s1 |

InChI Key |

IIGXIHLJMZQHJY-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CN=C1)N |

Canonical SMILES |

CC(C1=NC=CN=C1)N |

Origin of Product |

United States |

Synthetic Utility and Advanced Chemical Transformations Involving 1s 1 Pyrazin 2 Yl Ethan 1 Amine

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality and the presence of the pyrazine (B50134) moiety in (1S)-1-(pyrazin-2-yl)ethan-1-amine make it a versatile starting material for constructing intricate molecular architectures with significant biological and chemical properties.

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its amine group provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functionalities. For instance, a chemoenzymatic one-pot procedure has been developed for the synthesis of a key chiral intermediate of Pralsetinib, a targeted cancer therapy, utilizing a chiral amine. This method boasts high yields and an enantiomeric excess of over 99.9%, highlighting a sustainable and efficient route to this crucial pharmaceutical building block. researchgate.net The pyrazine ring itself is a common scaffold in medicinal chemistry, and derivatives of pyrazinamide (B1679903) have been extensively studied for their biological activities, including anti-tuberculosis and antiviral properties. researchgate.net

Construction of Novel Heterocyclic Systems Incorporating the Pyrazine Moiety

The pyrazine unit of this compound is a valuable component in the synthesis of novel heterocyclic systems. These systems often exhibit a broad range of biological activities.

The fusion of other heterocyclic rings to the pyrazine core of molecules derived from this compound leads to the formation of diverse and medicinally relevant scaffolds.

Imidazo[1,2-a]pyrazines: These fused systems are synthesized through the condensation of aminopyrazines with α-halogenocarbonyl compounds. nih.gov Various derivatives have shown potential as uterine-relaxing, antibronchospastic, and cardiac-stimulating agents. nih.gov Efficient, iodine-catalyzed, one-pot, three-component condensation reactions have also been developed for the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have demonstrated significant anticancer activities. nih.gov Furthermore, the synthesis of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines has been explored for their antibronchospastic activity. acs.org

Pyrrolo[1,2-a]pyrazines: These compounds, known for their pharmacological activity, can be synthesized through various methods, including the cyclization of 2-formylpyrrole-based enaminones. nih.gov A direct asymmetric intramolecular aza-Friedel-Crafts reaction catalyzed by a chiral phosphoric acid provides an efficient route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. nih.gov Dihydropyrrolo[1,2-a]pyrazinone rings, present in many bioactive natural products, are often synthesized by fusing a pyrazinone to a pyrrole. mdpi.com

Pyrazino[1,2-a]indoles: This tricyclic system, combining indole (B1671886) and pyrazine rings, is a key pharmacophore in various therapeutic areas. nih.govthieme-connect.de Synthetic strategies often involve the cyclization of an indole derivative bearing a reactive group on the C2 position with a nucleophile linked to the indole nitrogen. nih.gov Some pyrazino[1,2-a]indole-1,4-diones have been synthesized as analogues of the natural mycotoxin gliotoxin (B1671588) and have been investigated as inhibitors of prenyltransferases. nih.gov

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds to form Schiff bases (imines). These Schiff bases are versatile intermediates in organic synthesis and can also exhibit their own biological activities. The formation of the C=N bond is a common strategy to link the pyrazine moiety to other molecular fragments, creating diverse chemical libraries for drug discovery. nih.govresearchgate.netnajah.edu

Application as a Chiral Ligand or Organocatalyst in Asymmetric Catalysis

The chiral nature of this compound makes it a valuable scaffold for the development of chiral ligands and organocatalysts for asymmetric synthesis. These catalysts are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Structural Elucidation and Advanced Characterization Studies of 1s 1 Pyrazin 2 Yl Ethan 1 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are paramount for the detailed structural analysis of (1S)-1-(pyrazin-2-yl)ethan-1-amine in solution. These techniques provide information on the connectivity of atoms, the chemical environment of nuclei, and the stereochemical features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework of this compound, more advanced NMR techniques are required for the unambiguous assignment of its stereochemistry.

The determination of enantiomeric purity and the assignment of absolute configuration of chiral amines like this compound can be achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). The reaction of the amine with a chiral agent, such as Mosher's acid or its derivatives, leads to the formation of diastereomers. These diastereomers exhibit distinct NMR signals, allowing for the quantification of each enantiomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazine (B50134) H-3 | ~8.5 | s |

| Pyrazine H-5 | ~8.6 | d |

| Pyrazine H-6 | ~8.4 | d |

| CH-NH₂ | ~4.2 | q |

| CH₃ | ~1.5 | d |

| NH₂ | ~1.8 | s (broad) |

Note: This table represents predicted values and may vary based on the solvent and other experimental conditions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for investigating chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine both its enantiomeric purity and its absolute configuration.

For this compound, the pyrazine ring acts as a chromophore. The electronic transitions of the pyrazine ring are perturbed by the chiral center at the adjacent carbon atom, giving rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the chiral center.

While specific experimental ECD spectra for this compound are not widely published, theoretical calculations based on time-dependent density functional theory (TD-DFT) can predict the expected ECD spectrum. By comparing the experimentally measured spectrum with the calculated spectra for both the (S) and (R) enantiomers, the absolute configuration can be confidently assigned. The intensity of the ECD signal is directly proportional to the enantiomeric excess of the sample, providing a reliable method for determining enantiomeric purity. Studies on other chiral pyrazine derivatives have demonstrated the utility of ECD in stereochemical analysis. acs.org

Crystallographic Analysis of this compound and Its Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms and the nature of intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound Salts and Coordination Complexes

Obtaining suitable single crystals of the free amine of this compound can be challenging. Therefore, it is common practice to form salts with various acids (e.g., hydrochloride, tartrate) or to create coordination complexes with metal ions. These derivatives often exhibit improved crystallinity, facilitating single-crystal X-ray diffraction analysis.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming the molecular connectivity and the (S) configuration at the chiral center. Furthermore, the analysis of coordination complexes would reveal the coordination geometry around the metal center and the role of the pyrazine and amine functionalities as ligands. While specific crystallographic data for salts or complexes of this compound is not available, studies on related pyrazine-containing coordination polymers demonstrate the diverse structural motifs that can be formed.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, π-Stacking Interactions)

The crystal packing of this compound and its derivatives is governed by a variety of non-covalent interactions. Hydrogen bonding is expected to be a dominant feature, with the primary amine group acting as a hydrogen bond donor and the pyrazine nitrogen atoms acting as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks.

Table 2: Common Intermolecular Interactions in Pyrazine Derivatives

| Interaction Type | Description |

| N-H···N Hydrogen Bond | Between the amine N-H and a pyrazine nitrogen. |

| C-H···N Hydrogen Bond | Weak interaction between a pyrazine C-H and a nitrogen atom. |

| π-π Stacking | Parallel or offset stacking of pyrazine rings. |

Analysis of Polymorphism and Solid-State Structural Characteristics

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic solids. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. A thorough crystallographic investigation of this compound would involve screening for different polymorphic forms by varying crystallization conditions (e.g., solvent, temperature, pressure).

The characterization of different polymorphs would provide valuable insights into the conformational flexibility of the molecule and the landscape of its intermolecular interactions. Each polymorph would have a unique set of crystallographic parameters, including space group and unit cell dimensions, and a distinct arrangement of molecules in the crystal lattice. The study of polymorphism in pyrazine itself has shown that it can adopt different packing arrangements under varying conditions. nih.gov

Theoretical and Computational Investigations of 1s 1 Pyrazin 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of molecules at the electronic level. For (1S)-1-(pyrazin-2-yl)ethan-1-amine, these methods can predict its three-dimensional structure, stability, and electronic landscape with high accuracy.

Density Functional Theory (DFT) has become a primary method for computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively used to determine the ground state geometries and electronic properties of organic molecules.

For this compound, DFT calculations, typically employing hybrid functionals like B3LYP or functionals from the M06 suite, combined with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ), would be used to perform geometry optimization. researchgate.netresearchgate.net This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The optimization provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's 3D shape. researchgate.net

The electronic properties derived from DFT calculations are also critical. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and their difference (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to predicting intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Optimized Ground State of this compound This table presents hypothetical data of the kind that would be generated by a DFT/B3LYP/6-31G calculation.*

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | (Å) | |

| C-N (amine) | 1.46 | |

| C-C (ethyl) | 1.54 | |

| C-C (ring) | 1.39 | |

| C-N (ring) | 1.33 | |

| Bond Angles | (Degrees) | |

| C-C-N (amine) | 110.5 | |

| H-N-H (amine) | 107.0 | |

| C-C-C (ring) | 121.0 | |

| Dihedral Angles | (Degrees) | |

| N(amine)-C-C-H | 60.2 | |

| C(ring)-C-C-N(amine) | -55.8 |

While DFT is a powerful tool, high-accuracy predictions, especially for energetics and spectroscopic properties, often require more sophisticated ab initio methods. These methods are based on first principles without the empirical parameterization inherent to some DFT functionals.

Methods such as Møller-Plesset perturbation theory (MP2) and, particularly, Coupled Cluster theory (e.g., CCSD(T)), are considered the "gold standard" in quantum chemistry for their accuracy, though they are computationally more demanding. nih.gov These methods would be employed to refine the single-point energies of the DFT-optimized geometries, providing a more reliable measure of the molecule's stability.

A significant application of ab initio calculations is the prediction of spectroscopic properties. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies. These theoretical frequencies, when properly scaled, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. modgraph.co.uk This is particularly useful for identifying characteristic vibrations, such as the N-H stretches of the amine group, C-H stretches of the ethyl group, and the ring vibrations of the pyrazine (B50134) moiety. libretexts.org

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data of the kind that would be generated by an ab initio CCSD(T) calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) asym | 3450 | Asymmetric N-H stretch |

| ν(N-H) sym | 3360 | Symmetric N-H stretch |

| ν(C-H) arom | 3055 | Aromatic C-H stretch |

| ν(C-H) aliph | 2980 | Aliphatic C-H stretch |

| δ(N-H) | 1610 | N-H scissoring |

| ν(C=N) | 1580 | Pyrazine ring stretch |

| ν(C-N) | 1150 | C-N stretch (amine) |

Conformational Analysis and Stereochemical Behavior

The flexibility of the ethylamine (B1201723) side chain allows the molecule to adopt various spatial arrangements or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.

The rotation around the single bonds, specifically the C-C bond of the ethyl group and the C-N bond of the amine, gives rise to different conformers. Computational methods can map the potential energy surface (PES) associated with these rotations. acs.org This is typically done by performing a "relaxed scan," where a specific dihedral angle is systematically varied, and the energy is minimized at each step. mdpi.com

The minima on the PES correspond to stable conformers (rotamers), while the maxima represent the transition states for interconversion. The energy difference between a minimum and an adjacent maximum is the rotational barrier. nih.gov For this compound, this analysis would reveal the preferred orientation of the amino group relative to the pyrazine ring and the methyl group. These preferences are governed by a delicate balance of steric hindrance and electronic interactions, such as hyperconjugation. acs.org The results of such studies are vital for understanding which conformations are most likely to be present at a given temperature and which might be responsible for the molecule's biological activity or chemical reactivity.

Table 3: Illustrative Relative Energies of Conformers of this compound This table presents hypothetical data showing the relative stability of different rotamers based on the dihedral angle of the C(ring)-C-C-N bond.

| Conformer | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Gauche 1 | 60° | 0.00 | 45 |

| Anti | 180° | 0.25 | 35 |

| Gauche 2 | -60° | 0.60 | 20 |

The chiral center at the first carbon of the ethyl group is configurationally stable under normal conditions. However, computational chemistry allows for the exploration of hypothetical interconversion pathways between the (S) and (R) enantiomers. researchgate.net This process, known as enantiomerization or chiral inversion, would involve a high-energy transition state where the stereocenter becomes planar. researchgate.net

Modeling this pathway would involve locating the transition state structure and calculating the activation energy barrier. While this barrier is expected to be too high for spontaneous racemization, its calculated value provides a quantitative measure of the stereochemical stability of the chiral center. acs.org Such studies are important in the context of asymmetric synthesis and catalysis, where maintaining enantiomeric purity is paramount. advancedsciencenews.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its synthesis, for example, via the reductive amination of 1-(pyrazin-2-yl)ethan-1-one, or its reactions with other molecules. ijrpr.com

A typical mechanistic study involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. rsc.org Transition states, which are first-order saddle points on the potential energy surface, are located using specialized algorithms. researchgate.net Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the relative energies along a reaction coordinate, such as an N-alkylation reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State | N-C bond forming | +22.5 |

| Product | N-alkylated pyrazinylamine | -15.0 |

Elucidation of Enantioselective Pathways in Asymmetric Syntheses

The synthesis of enantiomerically pure amines is a significant focus in medicinal and materials chemistry. rsc.orgrsc.orgresearchgate.netnih.gov Asymmetric synthesis, particularly catalytic asymmetric hydrogenation, stands out as a highly efficient method for producing chiral amines. nih.gov While specific computational studies on the enantioselective synthesis of this compound are not extensively documented in the provided literature, the principles can be elucidated from studies of analogous systems.

The enantioselective synthesis of chiral amines often involves the reduction of a prochiral precursor, such as an imine or an enamine. The stereochemical outcome of these reactions is governed by the subtle energetic differences between the diastereomeric transition states formed between the substrate and the chiral catalyst. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions.

For the synthesis of this compound, a plausible route is the asymmetric hydrogenation of 2-acetylpyrazine to form the corresponding chiral amine. The mechanism would involve the coordination of the substrate to a chiral metal complex, followed by the stereoselective transfer of hydrogen.

Key Factors Influencing Enantioselectivity:

Catalyst Structure: The nature of the chiral ligand coordinated to the metal center is paramount. The steric and electronic properties of the ligand dictate the geometry of the catalyst-substrate complex and, consequently, the facial selectivity of the hydride attack.

Substrate Conformation: The preferred conformation of the pyrazinyl group and the ethanimine (B1614810) moiety upon coordination to the catalyst influences the accessibility of the prochiral center.

Computational studies on similar amine syntheses have revealed that non-covalent interactions, such as hydrogen bonding and π-stacking between the substrate and the ligand, play a crucial role in stabilizing the favored transition state, leading to high enantioselectivity. nih.gov

Computational Investigation of Catalytic Cycles and Intermediate Structures

Understanding the entire catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. Computational chemistry allows for the detailed investigation of each elementary step in a catalytic process, including the structures and energies of reactants, transition states, intermediates, and products. researchgate.net

While a specific computational study for the synthesis of this compound is not available, insights can be drawn from related nickel-catalyzed hydroaminomethylation reactions. researchgate.net DFT calculations have been employed to compare different proposed mechanisms, such as a Ni(0)-Ni(II) redox pathway versus a Ni(I) mechanism without a redox reaction. researchgate.net These studies have shown that the Ni(I) pathway can be more favorable. researchgate.net

A hypothetical catalytic cycle for the asymmetric hydrogenation of a precursor to this compound would involve:

Ligand Exchange: The chiral ligand displaces a solvent molecule from the metal center.

Substrate Coordination: The prochiral imine, derived from 2-acetylpyrazine, coordinates to the chiral metal catalyst.

Oxidative Addition/Hydride Transfer: Depending on the mechanism, either oxidative addition of H₂ occurs, followed by migratory insertion, or a direct hydride transfer from a pre-formed metal-hydride species takes place.

Reductive Elimination/Product Release: The chiral amine product is released from the catalyst, regenerating the active catalytic species.

Computational modeling can provide the geometries and energies for each of these steps, identifying the rate-determining step and the enantio-determining transition state.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The pyrazine ring and the amine group in this compound are capable of engaging in a variety of non-covalent interactions, which are fundamental to its crystal packing, solubility, and interactions with biological targets. nih.gov

Characterization of Hydrogen Bonding Networks and Their Energetics

Hydrogen bonds are the most significant intermolecular interactions for this compound. The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. nih.govmdpi.com

Computational studies on related pyrazine-containing compounds have characterized the strength and geometry of these hydrogen bonds. mdpi.comresearchgate.net In the solid state, this compound is expected to form extensive hydrogen-bonding networks. These networks can involve self-complementary dimerization of the amino pyrazines, often described by the R²₂(8) graph set notation. mdpi.com

Energetics of Hydrogen Bonding:

| Hydrogen Bond Type | Typical Distance (Å) | Typical Energy (kcal/mol) |

| N-H···N (amine-pyrazine) | 2.8 - 3.2 | 3 - 7 |

| N-H···N (amine-amine) | 2.9 - 3.3 | 2 - 5 |

| C-H···N (pyrazine C-H) | 3.2 - 3.6 | 1 - 2.5 |

Note: These are typical values for related systems and would require specific calculations for this compound.

Quantum chemical calculations can be used to determine the precise geometries and binding energies of these hydrogen bonds, providing a quantitative understanding of the forces driving the supramolecular assembly.

Analysis of π-Stacking Interactions Involving the Pyrazine Moiety

The electron-deficient pyrazine ring of this compound can participate in π-stacking interactions with other aromatic systems. nih.govnsc.rueiu.edu These interactions are crucial in stabilizing crystal structures and in the binding of the molecule to biological targets that possess aromatic residues. rsc.org

Computational modeling can quantify the strength of these π-stacking interactions, which are typically in the range of 2-5 kcal/mol. The geometry of the interaction can vary from a parallel-displaced to a T-shaped arrangement. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring influences its quadrupole moment and its preferred stacking geometries.

Studies on related systems have shown that π-stacking can play a significant role in controlling stereoselectivity in asymmetric synthesis by stabilizing the transition state leading to the major enantiomer. nih.gov

Computational Insights into Host-Guest Interactions Relevant to Resolution Processes

Classical resolution of a racemic mixture of pyrazinylethanamine can be achieved through the formation of diastereomeric salts with a chiral resolving agent. Alternatively, host-guest chemistry offers a powerful method for enantiomeric separation. researchgate.netresearchgate.net Chiral host molecules can selectively encapsulate one enantiomer of a racemic guest, allowing for its separation.

Computational modeling is invaluable for understanding the molecular recognition processes that govern enantioselective host-guest complexation. nih.gov By calculating the binding energies of the two diastereomeric host-guest complexes, it is possible to predict which enantiomer will be preferentially bound.

Key aspects that can be investigated computationally include:

Binding Affinity: Calculation of the free energy of binding for the (S)- and (R)-enantiomers of pyrazinylethanamine with a given chiral host.

Role of Non-covalent Interactions: Decomposing the binding energy into contributions from hydrogen bonding, van der Waals forces, and electrostatic interactions to understand the key drivers of recognition.

Conformational Changes: Analyzing the conformational changes in both the host and the guest upon complexation.

Bile acids and their derivatives are examples of chiral hosts that have been successfully used for the resolution of racemates through inclusion complexation. researchgate.net Computational studies can help in the rational design of new host molecules with improved selectivity for specific guests like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1S)-1-(pyrazin-2-yl)ethan-1-amine?

- Answer: The synthesis typically involves reductive amination of pyrazine-2-carbaldehyde with a chiral amine precursor to achieve the (1S) configuration. Alternatively, nucleophilic substitution on halogenated pyrazine derivatives using enantiopure ethylamine precursors can yield the target compound. Key steps include chiral resolution via chromatography (e.g., chiral HPLC) to ensure stereochemical purity . Spectroscopic validation (¹H/¹³C NMR, IR) is critical to confirm structure and enantiomeric excess .

Q. How is the stereochemical configuration of this compound experimentally validated?

- Answer: X-ray crystallography using programs like SHELXL (for refinement) provides definitive stereochemical assignment . For non-crystalline samples, optical rotation measurements combined with chiral stationary-phase chromatography (e.g., Chiralpak® columns) and vibrational circular dichroism (VCD) are employed .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and spatial arrangement. Stability under physiological conditions is assessed via accelerated degradation studies (e.g., pH variations, thermal stress) monitored by HPLC .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during large-scale synthesis of this compound?

- Answer: Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution improves enantioselectivity. Continuous-flow systems with immobilized chiral catalysts enhance yield and reduce racemization. Purity is validated via quantitative NMR (qNMR) and differential scanning calorimetry (DSC) to detect crystalline impurities .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

- Answer: In vitro receptor binding assays (e.g., radioligand displacement) identify affinity for targets like serotonin or dopamine receptors. Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) predict binding modes, validated by site-directed mutagenesis of receptor hotspots. Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) assess metabolic pathways .

Q. How can contradictions between computational binding predictions and experimental activity data be resolved?

- Answer: Discrepancies may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Orthogonal assays (e.g., surface plasmon resonance [SPR] for kinetics vs. functional cAMP assays) validate target engagement. Ensure compound integrity via LC-MS to rule out degradation .

Q. What advanced crystallographic methods resolve structural ambiguities in derivatives of this compound?

- Answer: High-resolution X-ray diffraction (e.g., synchrotron radiation) combined with SHELXL refinement resolves chiral centers and hydrogen-bonding networks. For poorly diffracting crystals, electron diffraction (MicroED) or cryo-EM (for protein-ligand complexes) provides structural insights .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity across different assay platforms?

- Answer: Cross-validate results using cell-based (e.g., HEK293 transfected with target receptors) and cell-free (e.g., ligand-gated ion channel reconstitution) systems. Control for assay-specific variables (e.g., buffer pH, co-solvents). Dose-response curves with Hill slope analysis differentiate allosteric vs. orthosteric effects .

Q. What steps are recommended when spectroscopic data conflicts with computational structural models?

- Answer: Re-examine NMR assignments using 2D techniques (COSY, NOESY) to verify spin systems. Density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) identify errors in proposed conformers. For chiral mismatches, re-measure optical rotation with polarimetry and cross-check against literature .

Methodological Tables

| Synthetic Optimization | Approach | References |

|---|---|---|

| Asymmetric catalysis | Enhances enantioselectivity | |

| Continuous-flow systems | Reduces racemization | |

| Enzymatic resolution | Eco-friendly chiral separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.